Cas no 128182-82-1 (Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate)
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
- Methyl3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
- Butanoic acid, 3-methyl-3-[[(phenylmethoxy)carbonyl]amino]-, methyl ester
- DB-386364
- 3-benzyloxycarbonylamino-3-methylbutanoic acid methyl ester
- methyl 3-methyl-3-(phenylmethoxycarbonylamino)butanoate
- Methyl 3-methyl-3-[[(phenylmethoxy)carbonyl]amino]butanoate
- 128182-82-1
- FJIVUQFSMYTSCY-UHFFFAOYSA-N
- 3-[Benzyloxycarbonylamino]-3-methylbutanoic acid, methyl ester
- 3-Benzyloxycarbonylamino-3-methylbutanoic acid, methyl ester
- SCHEMBL7283830
- methyl 3-benzyloxycarbonylamino-3-methylbutanoate
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- Inchi: 1S/C14H19NO4/c1-14(2,9-12(16)18-3)15-13(17)19-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)
- InChI Key: FJIVUQFSMYTSCY-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(NC(C)(C)CC(=O)OC)=O
Computed Properties
- Exact Mass: 265.13140809g/mol
- Monoisotopic Mass: 265.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 64.6Ų
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019139507-1g |
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate |
128182-82-1 | 95% | 1g |
400.00 USD | 2021-06-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1804736-1g |
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate |
128182-82-1 | 98% | 1g |
¥2575.00 | 2024-08-09 |
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate Suppliers
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
Recent Advances in the Study of Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate (CAS: 128182-82-1)
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate (CAS: 128182-82-1) is a key intermediate in the synthesis of various bioactive compounds, particularly in the field of peptide and small molecule drug development. Recent studies have highlighted its significance in the construction of novel therapeutic agents, owing to its unique chemical properties and versatility in organic synthesis. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its applications, synthetic methodologies, and potential therapeutic implications.
One of the most notable developments in the use of Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate is its role in the synthesis of protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for the development of novel inhibitors targeting viral proteases, including those associated with SARS-CoV-2. The study reported that derivatives of this compound exhibited potent inhibitory activity, with IC50 values in the nanomolar range, suggesting its potential as a scaffold for antiviral drug design.
In addition to its applications in antiviral research, Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate has also been investigated for its utility in cancer therapeutics. A recent preprint on bioRxiv detailed its incorporation into a series of histone deacetylase (HDAC) inhibitors, which showed promising results in preclinical models of breast cancer. The researchers utilized a combination of computational modeling and synthetic chemistry to optimize the compound's pharmacokinetic properties, resulting in improved bioavailability and tumor penetration.
From a synthetic chemistry perspective, advancements in the production of Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate have been reported in several high-impact journals. A 2022 article in Organic Letters described a novel, enantioselective synthesis route that significantly improved the yield and purity of the compound. This method employed asymmetric hydrogenation and chiral auxiliaries, offering a more efficient and scalable approach for industrial applications. Such innovations are critical for meeting the growing demand for this intermediate in pharmaceutical manufacturing.
Furthermore, the compound's role in peptide chemistry has been underscored by recent research. A study in Chemical Communications highlighted its use in solid-phase peptide synthesis (SPPS) for the incorporation of non-natural amino acids. The researchers demonstrated that Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate could be effectively used to introduce sterically hindered residues, enabling the design of peptides with enhanced stability and biological activity. This finding opens new avenues for the development of peptide-based therapeutics.
In conclusion, Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate (CAS: 128182-82-1) continues to be a compound of significant interest in the field of chemical biology and medicinal chemistry. Its diverse applications, ranging from antiviral and anticancer drug development to peptide engineering, underscore its importance as a versatile synthetic intermediate. Ongoing research efforts are expected to further elucidate its potential and expand its utility in the design of next-generation therapeutics. Future studies should focus on optimizing its synthetic routes and exploring novel derivatives to unlock its full pharmacological potential.
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